molecular formula C21H22FN3O3 B2856752 4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide CAS No. 1172862-04-2

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2856752
CAS No.: 1172862-04-2
M. Wt: 383.423
InChI Key: KWBDVTWDBHACCK-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
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Biological Activity

4-Ethoxy-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22FN3O3
  • Molecular Weight : 345.39 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A series of related compounds have been evaluated for their antiproliferative effects on prostate cancer cell lines (LNCaP and PC-3). For example, compounds similar to this compound showed promising results with IC50 values indicating effective growth inhibition of cancer cells. Specifically, some derivatives demonstrated PSA downregulation rates exceeding 40% in LNCaP cells, suggesting a mechanism involving androgen receptor antagonism .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented, with several studies highlighting their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis and death. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Androgen Receptor Modulation : Compounds with structural similarities have been found to act as antagonists at the androgen receptor, inhibiting prostate-specific antigen (PSA) production and cell proliferation in prostate cancer cells.
  • Cytokine Inhibition : The anti-inflammatory effects are attributed to the inhibition of signaling pathways that lead to cytokine production.
  • Membrane Disruption : The antimicrobial activity is primarily due to the ability of these compounds to integrate into bacterial membranes, causing structural damage.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

StudyFindings
Demonstrated potent antiproliferative activity against LNCaP cells with an IC50 value of 18 µM.
Highlighted significant anti-inflammatory activity by inhibiting LPS-induced NO production.
Showed moderate to excellent antifungal activity against various phytopathogenic fungi.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-3-28-19-14-25(17-8-6-16(22)7-9-17)24-20(19)21(26)23-13-12-15-4-10-18(27-2)11-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBDVTWDBHACCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.